molecular formula C19H29N3O6S B2630357 N1-(3-hydroxypropyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-89-8

N1-(3-hydroxypropyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2630357
M. Wt: 427.52
InChI Key: YGCCPCCSUHYTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an oxalamide group, which is a type of amide. Amides are common in a variety of biological and synthetic compounds, including proteins and polymers . The compound also contains a 3-hydroxypropyl group, which is a type of alcohol. Alcohols are also common in a variety of compounds and have diverse chemical properties .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The oxalamide group would likely participate in hydrogen bonding due to the presence of nitrogen and oxygen atoms. The 3-hydroxypropyl group would also be capable of hydrogen bonding due to the presence of the hydroxyl group .


Chemical Reactions Analysis

Amides can participate in a variety of reactions, including hydrolysis and reduction . The 3-hydroxypropyl group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the oxalamide and hydroxyl groups would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis Methodologies

Research has developed novel synthetic approaches to oxalamides and related compounds. Mamedov et al. (2016) introduced a one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a new formula for anthranilic acid derivatives and oxalamides through high-yielding, operationally simple methodologies. This work underscores the efficiency and versatility of these synthetic routes in organic chemistry (Mamedov et al., 2016).

Advancements in Organic Chemistry

Sleebs and Hughes (2007) utilized 1,3-oxazinan-6-ones in enolate reactions to produce α-hydroxy- and α-methyl-β-amino acids with excellent trans diastereoselectivity, highlighting the role of these compounds in the synthesis of amino acids, which are crucial for pharmaceutical applications (Sleebs & Hughes, 2007).

Chemical Stability and Characterization

Vevelstad et al. (2022) investigated the chemical stability of blends of 1-(2-hydroxyethyl)pyrrolidine and 3-amino-1-propanol, revealing insights into the stability and degradation pathways of such compounds in industrial applications, particularly in CO2 capture processes. This research is pivotal for understanding the long-term usability and environmental impact of these chemical compounds (Vevelstad et al., 2022).

Application in Coordination Polymers

Liu et al. (2010) explored the use of a dissymmetrical oxamidate ligand to construct a metal-organic network, demonstrating the potential of such compounds in developing coordination polymers with unique structural and magnetic properties. This research opens avenues for creating novel materials with applications in catalysis, magnetic storage, and sensor technologies (Liu et al., 2010).

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O6S/c1-13-10-14(2)17(15(3)11-13)29(26,27)22-7-5-9-28-16(22)12-21-19(25)18(24)20-6-4-8-23/h10-11,16,23H,4-9,12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCCPCCSUHYTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxypropyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.